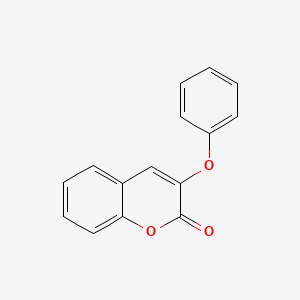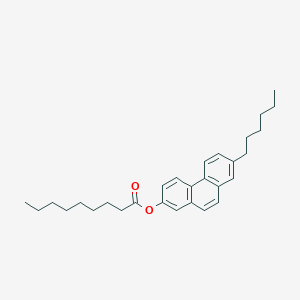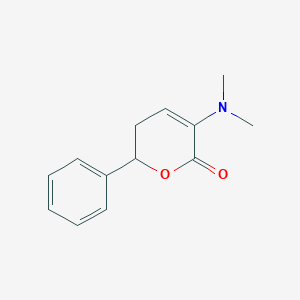
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones It is characterized by a dimethylamino group attached to the third carbon, a phenyl group attached to the sixth carbon, and a dihydropyranone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted pyranone. One common method involves the condensation of dimethylamine with 6-phenyl-2H-pyran-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes the use of high-purity reagents, optimized reaction temperatures, and pressures to ensure maximum yield and purity of the final product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The dimethylamino or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted pyranone oxides, while reduction may produce phenyl-substituted dihydropyranones.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-phenyl-2-propen-1-one
- 3-(Dimethylamino)-1-phenyl-2-butanone
- 3-(Dimethylamino)-1-phenyl-2-pentanone
Uniqueness
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the dihydropyranone ring and the positioning of the dimethylamino and phenyl groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
91075-12-6 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
5-(dimethylamino)-2-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H15NO2/c1-14(2)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-8,12H,9H2,1-2H3 |
Clave InChI |
BAZKTMOSJROLNG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CCC(OC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



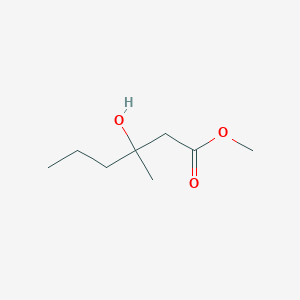
![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)

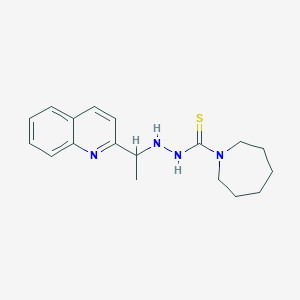
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)

